molecular formula C10H10N2O2 B1456536 N'-(prop-2-enoyl)benzohydrazide CAS No. 10339-47-6

N'-(prop-2-enoyl)benzohydrazide

Cat. No.: B1456536
CAS No.: 10339-47-6
M. Wt: 190.2 g/mol
InChI Key: DJURFDUDNBUJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Hydrazide Derivatives in Contemporary Chemical Research

Hydrazide derivatives are a class of organic compounds characterized by the presence of a hydrazide functional group (-C(=O)NHNH-). nih.govmdpi.com This structural motif imparts unique chemical properties that have made these compounds valuable in various scientific domains. In organic synthesis, hydrazides serve as versatile intermediates for constructing more complex molecules, particularly five- and six-membered heterocyclic rings that are often the core of pharmacologically active agents. nih.govparchem.com

The significance of hydrazides is most pronounced in medicinal chemistry. The hydrazide-hydrazone scaffold (R-C(=O)NHN=CHR') is a well-recognized pharmacophore, a molecular feature responsible for a drug's biological activity. bldpharm.comresearchgate.net Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties. bldpharm.comtu-darmstadt.de The ability of the hydrazide group to form stable complexes with metal ions is also a key feature, influencing their biological action and application as chelating agents. crimsonpublishers.com

Beyond medicine, hydrazide derivatives find utility in industrial applications, such as in the manufacturing of polymers and glues. parchem.com The reactivity of the hydrazide group allows it to be incorporated into polymer backbones or used as a cross-linking agent to modify the properties of materials.

Structural Characteristics and Chemical Significance of N'-(prop-2-enoyl)benzohydrazide

This compound is a specific molecule within the broader class of hydrazide derivatives. Its structure is a conjugate of two key chemical entities: a benzohydrazide (B10538) scaffold and an acryloyl group.

The benzohydrazide portion consists of a benzene (B151609) ring attached to a hydrazide linker. This part of the molecule is derived from benzoic acid and hydrazine (B178648). tu-darmstadt.de The benzohydrazide moiety itself is a known pharmacophore, contributing to the biological activities seen in many related compounds. tu-darmstadt.demdpi.com

The second component is the N'-(prop-2-enoyl) group, more commonly known as an acryloyl group. This is a reactive moiety containing a carbon-carbon double bond conjugated to a carbonyl group. This vinyl group makes the molecule a potential monomer for polymerization reactions.

The combination of these two structural features in this compound (C₁₀H₁₀N₂O₂) results in a bifunctional molecule with potential for applications in both medicinal chemistry and material science.

Table 1: Chemical Properties and Identifiers for this compound

Property Value Source
IUPAC Name N'-prop-2-enoylbenzohydrazide nih.gov
Molecular Formula C₁₀H₁₀N₂O₂ nih.gov
Molecular Weight 190.20 g/mol nih.gov
CAS Number 10339-47-6 nih.gov
Canonical SMILES C=CC(=O)NNC(=O)C1=CC=CC=C1 nih.gov

| InChI Key | DJURFDUDNBUJNM-UHFFFAOYSA-N | nih.gov |

This table is interactive. Click on the headers to sort the data.

Research Landscape and Emerging Areas for this compound

The specific research applications for this compound are not extensively detailed in publicly available literature, with suppliers designating it for "Research Use Only". bldpharm.com However, its structural components suggest several potential areas of investigation. The existence of patents associated with its chemical structure indicates commercial and scientific interest in its applications. nih.gov

The presence of the acryloyl group makes this compound a functional monomer. This vinyl group can participate in polymerization processes, such as free-radical polymerization, to form novel polymers. chemicalbook.com The benzohydrazide moiety would then be incorporated as a pendant group along the polymer chain. Such functional polymers could be designed for various purposes, including specialty coatings, adhesives, or hydrogels. crimsonpublishers.comnih.gov The hydrazide group's ability to react further could be exploited for post-polymerization modification or for creating cross-linked polymer networks.

Given the extensive biological activities associated with the benzohydrazide scaffold, this compound and its derivatives are logical candidates for screening in drug discovery programs. Research could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The acryloyl group, being a Michael acceptor, can react with biological nucleophiles and may contribute to a specific mechanism of action, a strategy that is being explored in drug design.

Properties

IUPAC Name

N'-prop-2-enoylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)11-12-10(14)8-6-4-3-5-7-8/h2-7H,1H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJURFDUDNBUJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Prop 2 Enoyl Benzohydrazide and Analogous Structures

Conventional Synthesis Routes

Conventional methods for synthesizing N'-(prop-2-enoyl)benzohydrazide and its analogs primarily rely on well-established condensation reactions. These techniques are valued for their reliability and the use of readily available starting materials.

The most common and direct route to this compound involves the condensation reaction between a benzohydrazide (B10538) precursor and an acryloyl derivative. Typically, this is achieved by reacting benzohydrazide with acryloyl chloride. This reaction forms the core N'-acyl linkage. Benzohydrazide itself is often synthesized from the corresponding methyl benzoate (B1203000) by refluxing it with hydrazine (B178648) hydrate (B1144303). biointerfaceresearch.com

The general reaction scheme is as follows:

Step 1: Formation of Benzohydrazide: Methyl benzoate reacts with hydrazine hydrate, usually in a suitable solvent like an alcohol, under reflux to yield benzohydrazide.

Step 2: Acylation of Benzohydrazide: The synthesized benzohydrazide is then reacted with acryloyl chloride. This step is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

The success of this condensation is often dependent on controlling the reaction conditions to prevent side reactions, such as the polymerization of the acryloyl moiety.

Catalysis plays a significant role in optimizing the synthesis of hydrazides. While the acylation of hydrazines is often facile, catalysts can improve reaction rates and yields. In the context of forming hydrazones, which are structurally related to N'-acylhydrazides, a catalytic amount of acetic acid is sometimes employed in condensation reactions. arabjchem.org For the synthesis of this compound, particularly when reacting with less reactive acryloyl donors, acid catalysis could potentially protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the benzohydrazide. However, basic conditions are more common for reactions involving acyl chlorides to scavenge the generated acid. rsc.org

Some N-acylhydrazines can be obtained through multi-step procedures that may involve catalysts, although specific examples for this compound are not extensively documented. biointerfaceresearch.com

The choice of solvent and the optimization of reaction conditions are critical for the successful synthesis of this compound. Solvents must be inert to the reactants and capable of dissolving both the benzohydrazide and the acryloyl source. Common solvents for such reactions include dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile. researchgate.netnih.gov

Optimization of reaction conditions often involves controlling the temperature to manage the reactivity of the acryloyl group and prevent premature polymerization. Reactions are frequently carried out at room temperature or below. researchgate.net The order of addition of reagents can also be crucial; for instance, adding the acryloyl chloride dropwise to a solution of benzohydrazide and a base can help to control the reaction.

ParameterConditionPurpose
Solvent Dichloromethane, THFTo dissolve reactants and be inert.
Temperature 0°C to Room TemperatureTo control reactivity and prevent polymerization.
Base Triethylamine, PyridineTo neutralize HCl byproduct from acryloyl chloride.
Atmosphere Inert (e.g., Nitrogen, Argon)To prevent side reactions with atmospheric moisture.

Advanced Synthetic Approaches

To overcome some of the limitations of conventional synthesis, such as long reaction times and potential for side reactions, advanced synthetic methods have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of N-acylhydrazones, which are formed from the condensation of hydrazides with aldehydes or ketones, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and improve yields. arabjchem.orgdoaj.org

This technique can be applied to the synthesis of this compound. The reaction of benzohydrazide with an acryloyl donor under microwave irradiation could lead to a more efficient and rapid synthesis. The use of a solvent-free approach or a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is common in microwave-assisted synthesis. mdpi.com

MethodReaction TimeYield
Conventional Heating2-3 hours33%
Microwave-Assisted4-10 minutesup to 98%

This table presents a comparative example based on the synthesis of analogous benzohydrazide derivatives. arabjchem.orgresearchgate.net

Alternative strategies for incorporating the acryloyl hydrazide moiety often involve the use of protecting groups to manage the reactivity of the hydrazine and acryloyl components. One notable approach is the use of a Boc-protected acryloyl hydrazide monomer. nih.govrsc.orgresearchgate.net This method involves:

Protection: Acryloyl hydrazide is first protected with a tert-butoxycarbonyl (Boc) group.

Coupling: The protected acryloyl hydrazide can then be coupled with other molecules.

Deprotection: The Boc group is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product. nih.gov

This pathway provides greater control over the synthesis and is particularly useful in the preparation of polymers like poly(acryloyl hydrazide). nih.govrsc.orgresearchgate.net Another approach involves the treatment of polymethyl acrylate (B77674) with hydrazine hydrate to create a polyacryloyl hydrazide backbone, which can then be further modified. researchgate.net

Molecular Structure Elucidation and Spectroscopic Investigations

Spectroscopic Characterization Techniques

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For N'-(prop-2-enoyl)benzohydrazide, one would expect to observe characteristic absorption bands corresponding to its constituent groups.

Expected FT-IR Spectral Features of this compound (Hypothetical Data)

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (Amide)3200-3400Stretching vibrations of the N-H bonds in the hydrazide moiety.
C-H (Aromatic)3000-3100Stretching vibrations of the C-H bonds on the benzene (B151609) ring.
C-H (Vinyl)3000-3100Stretching vibrations of the C-H bonds in the prop-2-enoyl group.
C=O (Amide I)1630-1680Stretching vibrations of the two carbonyl groups. These may appear as two distinct peaks or a broad band.
C=C (Alkene)1600-1650Stretching vibration of the carbon-carbon double bond in the prop-2-enoyl group.
C=C (Aromatic)1450-1600Stretching vibrations within the benzene ring.
N-H (Amide II)1500-1550Bending vibration of the N-H bond.

Note: This table is based on general spectroscopic principles and data for similar compounds. It does not represent experimentally measured values for this compound.

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Hypothetical ¹H NMR Spectral Data for this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
N-H (Amide)8.0 - 10.0Singlet (broad)2H
Aromatic (C₆H₅)7.4 - 7.9Multiplet5H
Vinyl (-CH=CH₂)5.8 - 6.5Multiplet3H
Methylene (=CH₂)5.8 - 6.5Multiplet2H
Vinyl (=CH-)5.8 - 6.5Multiplet1H

Note: This table is a prediction based on the structure and would require experimental verification.

Hypothetical ¹³C NMR Spectral Data for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C=O (Amide)165 - 175
Aromatic (C₆H₅)125 - 135
Vinyl (-CH=CH₂)120 - 140

Note: This table is a prediction based on the structure and would require experimental verification.

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and purity. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
Exact Mass190.0742 g/mol
Molecular Ion Peak ([M]⁺)m/z 190

Note: The molecular weight and exact mass are calculated values. nih.gov The observation of the molecular ion peak would confirm the identity of the compound.

Solid-State Structural Analysis by X-ray Crystallography

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would reveal its crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information is fundamental to understanding the packing of molecules in the crystal.

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound contains key functional groups capable of forming robust hydrogen bonds: the N-H groups of the hydrazide moiety act as hydrogen bond donors, while the carbonyl oxygen atoms (C=O) serve as acceptors. These interactions are expected to play a dominant role in the crystal packing of the compound.

Based on analyses of analogous compounds, it is highly probable that this compound molecules would self-assemble into extended networks in the solid state. These networks could take the form of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. The specific geometry of these hydrogen bonds—including donor-acceptor distances and angles—would require confirmation through single-crystal X-ray diffraction analysis.

The potential for hydrogen bonding in similar molecules is well-documented. For instance, in other benzohydrazide (B10538) derivatives, N—H⋯O hydrogen bonds are consistently observed as the primary interaction governing the formation of supramolecular structures.

Hirshfeld Surface Analysis for Quantifying Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.

A Hirshfeld analysis for this compound would provide a detailed, quantitative breakdown of the interactions contributing to its crystal packing. This would be visualized through 2D fingerprint plots, which summarize the prevalence of different types of contacts (e.g., H⋯H, O⋯H, C⋯H). In many organic crystals, H⋯H contacts often comprise the largest percentage of the surface area, reflecting the abundance of hydrogen atoms on the molecular surface. The sharp "spikes" on a fingerprint plot for O⋯H/H⋯O interactions would correspond to the strong, directional hydrogen bonds.

Studies on other hydrazone derivatives have shown that H⋯H interactions can account for over 60% of the total Hirshfeld surface, with O⋯H/H⋯O and C⋯H/H⋯C contacts also making significant contributions. Without the necessary crystallographic information file (CIF), a specific Hirshfeld analysis for this compound cannot be performed.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the electronic characteristics of N'-(prop-2-enoyl)benzohydrazide. These calculations are instrumental in predicting the molecule's stability, reactivity, and the nature of its intramolecular charge transfer capabilities.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and kinetic stability of a molecule. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its electron-accepting capacity. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller energy gap suggests higher reactivity.

For this compound, theoretical calculations would typically be performed using a basis set such as B3LYP/6-311++G(d,p). While specific experimental values for this exact compound are not widely published, representative data from such an analysis would resemble the following:

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.80
Energy Gap (ΔE)4.70

The HOMO is typically localized over the benzoyl and hydrazide portions, indicating these as the primary sites for electron donation. Conversely, the LUMO is often distributed across the propenoyl group, highlighting it as the electron-accepting region. This distribution facilitates intramolecular charge transfer from the benzene (B151609) ring towards the acryloyl moiety, which is a key feature of its electronic behavior. The relatively large energy gap would suggest that this compound is a moderately stable molecule.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate different electrostatic potential values.

In a hypothetical MEP surface of this compound, the following features would be anticipated:

Red Regions: Indicating the most negative potential, these areas are rich in electrons and susceptible to electrophilic attack. They would be concentrated around the carbonyl oxygen atoms of the benzoyl and propenoyl groups.

Blue Regions: Representing the most positive potential, these are electron-deficient areas prone to nucleophilic attack. Such regions would be located around the amide and hydrazide protons.

Green Regions: Denoting neutral or near-zero potential, these would cover the carbon atoms of the benzene ring.

This mapping provides a clear illustration of the molecule's reactive sites, guiding the understanding of its potential interactions with biological targets.

Derivation of Global Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on Koopmans' theorem, provide a more detailed picture of the compound's chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (calculated as (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (calculated as (I-A)/2). Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (calculated as χ²/2η).

A representative table of these calculated descriptors for this compound is presented below:

DescriptorValue (eV)
Ionization Potential (I)6.50
Electron Affinity (A)1.80
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)3.66

These values would collectively indicate that this compound is a moderately reactive molecule with a significant capacity to accept electrons, making it a candidate for interacting with electron-rich biological macromolecules.

Molecular Docking Investigations of Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for understanding the potential inhibitory activity of a compound by elucidating its binding mode and affinity.

Ligand-Protein Interaction Profiling

Docking studies are hypothetically performed to assess the interaction of this compound with key enzymes that are established drug targets. Two such important targets are Enoyl-Acyl Carrier Protein (ACP) Reductase and Dihydrofolate Reductase (DHFR).

Enoyl-Acyl Carrier Protein Reductase (InhA): A crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. rcsb.org The crystal structure of InhA (e.g., PDB ID: 2NSD) reveals a well-defined active site. rcsb.org

Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of nucleic acids, making it a target for various antimicrobial and anticancer agents. nih.govnih.gov

The docking process involves placing the optimized 3D structure of this compound into the binding pocket of these enzymes and evaluating the potential interactions.

Prediction of Binding Modes, Affinities, and Key Interacting Residues

The results of molecular docking simulations are typically analyzed to determine the binding affinity (often expressed as a docking score or binding energy) and to identify the specific amino acid residues involved in the interaction.

A hypothetical summary of docking results for this compound with these targets is shown below:

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Enoyl-Acyl Carrier Protein Reductase2NSD-7.8TYR158, MET199, NAD+Hydrogen Bonding, Hydrophobic Interactions
Dihydrofolate Reductase1DF7-7.2ILE7, ALA8, PHE32Hydrogen Bonding, Pi-Alkyl Interactions

For Enoyl-Acyl Carrier Protein Reductase , the benzohydrazide (B10538) moiety of the ligand would likely form crucial hydrogen bonds with residues such as TYR158 and the NAD+ cofactor, which are known to be critical for inhibitor binding in this enzyme. rcsb.org The phenyl ring could engage in hydrophobic interactions with residues like MET199.

In the case of Dihydrofolate Reductase , the molecule could orient itself to form hydrogen bonds with key residues in the active site, such as ILE7 and ALA8. The aromatic ring of the benzoyl group is well-positioned to establish pi-alkyl interactions with residues like PHE32, further stabilizing the complex.

These predicted interactions provide a strong rationale for the potential of this compound as an inhibitor of these enzymes, forming a solid basis for future experimental validation and drug design efforts.

Computational Insights into Structure-Interaction Relationships

Computational chemistry offers powerful tools to dissect the intricate relationship between a molecule's three-dimensional structure and its potential interactions with biological targets or other chemical entities. For this compound, insights can be gleaned from density functional theory (DFT) calculations and molecular docking studies performed on similar benzohydrazide and hydrazone derivatives. nih.govnih.gov

DFT calculations are instrumental in determining the optimized geometry, electronic structure, and reactivity parameters of a molecule. For instance, studies on 2-(benzamido) benzohydrazide derivatives have utilized DFT with the B3LYP functional to analyze their ground state geometries. nih.gov Such calculations for this compound would likely reveal the planarity of the benzoyl group and the conformational flexibility around the central N-N bond. The presence of the acryloyl group introduces an additional site of reactivity and potential for specific interactions.

The distribution of electron density, as visualized through HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) analysis, is crucial for understanding a molecule's reactivity. In related hydrazide compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring and the hydrazide moiety, while the LUMO is typically distributed over the carbonyl groups and the aromatic system. multidisciplinaryjournals.com This separation of frontier orbitals suggests potential sites for nucleophilic and electrophilic attack, respectively, and is fundamental to predicting how the molecule might interact with a biological receptor.

Molecular docking simulations are a cornerstone for predicting the binding modes of a ligand within the active site of a protein. For analogous hydrazide derivatives, docking studies have been successfully employed to elucidate their binding interactions with enzymes like enoyl-ACP reductase and dihydrofolate reductase. nih.gov These studies often reveal key hydrogen bonding interactions involving the amide and carbonyl groups of the hydrazide backbone, as well as hydrophobic interactions with the aromatic ring. For this compound, it can be inferred that the carbonyl oxygens and the N-H protons of the hydrazide group would be primary candidates for forming hydrogen bonds with amino acid residues in a target protein. The acryloyl group could also participate in specific interactions, including Michael addition reactions with nucleophilic residues.

A study on N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide, a structurally related compound, revealed through X-ray crystallography that the molecule exhibits significant twisting around the central N-N bond, leading to nearly orthogonal amide groups. nih.govnih.govresearchgate.net This conformation facilitates the formation of intermolecular N-H...O hydrogen bonds, leading to the assembly of supramolecular structures. nih.govnih.govresearchgate.net This provides a valuable experimental basis for the types of non-covalent interactions that could be expected and modeled for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While static computational methods provide a snapshot of molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of a molecule over time. This is particularly important for understanding how a flexible molecule like this compound behaves in a physiological environment.

Assessment of Ligand-Target Stability and Conformational Dynamics

MD simulations are a powerful tool for assessing the stability of a ligand-protein complex and exploring the conformational landscape of the ligand within the binding site. In studies of other hydrazide-based inhibitors, MD simulations have been used to calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand, providing insights into the stability of the complex over the simulation time. researchgate.net Stable RMSD values suggest a stable binding mode.

For this compound, an MD simulation in complex with a putative target protein would allow for the analysis of its conformational flexibility. The torsion angles around the rotatable bonds, particularly the C-N and N-N bonds of the hydrazide linkage and the C-C bond of the acryloyl group, would be of key interest. The simulation would reveal the preferred conformations of the molecule in the bound state and the energetic barriers between different conformational states. Furthermore, analysis of the hydrogen bond occupancy and interaction energies over time would provide a more dynamic picture of the key interactions stabilizing the complex.

The binding free energy, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be extracted from MD simulation trajectories to provide a quantitative estimate of the binding affinity. researchgate.netmdpi.com This data is invaluable for comparing the potency of different derivatives and for guiding the design of more effective inhibitors.

Simulation of Interfacial Interactions (e.g., with Metal Surfaces)

The interaction of organic molecules with metal surfaces is a critical area of research in materials science and nanotechnology. While no specific studies on the interaction of this compound with metal surfaces were found, the principles of such simulations can be outlined. MD simulations can be employed to understand the adsorption behavior, orientation, and binding energy of the molecule on various metal surfaces.

The force fields used in such simulations would need to accurately describe the interactions between the organic molecule and the metal atoms. The simulation would likely show that the molecule adsorbs onto the surface through a combination of van der Waals forces and specific interactions involving the polar functional groups. The benzoyl and acryloyl moieties, with their pi-electron systems, could interact favorably with the metal surface. The nitrogen and oxygen atoms of the hydrazide group could also act as coordination sites for metal atoms.

The orientation of the molecule on the surface would be a key parameter to investigate. Different orientations could expose different functional groups to the surrounding environment, influencing the surface properties. For example, an orientation where the acryloyl group is exposed could be relevant for surface functionalization or polymerization reactions. The binding energy, calculated from the simulation, would quantify the strength of the interaction between the molecule and the metal surface.

Coordination Chemistry of N Prop 2 Enoyl Benzohydrazide As a Ligand

Ligand Design Principles and Coordination Modes (e.g., Bidentate Chelation)

N'-(prop-2-enoyl)benzohydrazide possesses potential donor atoms in its structure, primarily the carbonyl oxygen atoms and the hydrazinic nitrogen atoms. Based on the general principles of coordination chemistry observed in similar benzohydrazide (B10538) derivatives, it can be postulated that this compound could act as a ligand.

Theoretically, this ligand could exhibit different coordination modes. A common mode for hydrazone and hydrazide ligands is bidentate chelation, where the ligand binds to a central metal ion through two donor atoms, forming a stable chelate ring. For this compound, this could potentially occur through the carbonyl oxygen of the benzoyl group and the adjacent hydrazinic nitrogen. Another possibility involves the keto-enol tautomerism, where the amide proton shifts to the carbonyl oxygen, creating a more acidic enol form. The deprotonated enolic oxygen and the azomethine nitrogen could then coordinate to a metal ion.

However, despite these theoretical possibilities, specific studies detailing the coordination modes of this compound are not found in the surveyed literature. The presence of the prop-2-enoyl (acryloyl) group adds further complexity, with another carbonyl oxygen and a C=C double bond, but their involvement in coordination has not been documented for this specific molecule.

Synthesis and Characterization of Metal Complexes

A thorough search of scientific databases yielded no specific studies on the synthesis and characterization of metal complexes with this compound as the primary ligand.

Complexation with Lanthanide(III) Ions

Similarly, the scientific literature lacks information regarding the complexation of this compound with lanthanide(III) ions. Research on lanthanide complexes with other hydrazone-type ligands exists, often focusing on their luminescence properties, but these findings cannot be directly extrapolated to the title compound without dedicated experimental work.

Influence of Synthetic Conditions on Coordination Assembly Formation (e.g., Hydrothermal In Situ Ligand Formation)

The influence of synthetic conditions, such as temperature, solvent, pH, and the use of techniques like hydrothermal synthesis, plays a critical role in determining the final structure of a coordination compound. Hydrothermal in situ ligand formation, where the ligand is synthesized under the same conditions as the complexation reaction, is a known strategy in coordination chemistry. However, there are no published studies that apply these methods to this compound or investigate how varying synthetic conditions would affect the formation of its coordination assemblies.

Supramolecular Chemistry of N Prop 2 Enoyl Benzohydrazide

Principles of Self-Assembly in the Solid State

The solid-state self-assembly of organic molecules like N'-(prop-2-enoyl)benzohydrazide is governed by the principle of maximizing packing efficiency and satisfying all strong and weak non-covalent interactions. The molecule's final three-dimensional arrangement, or crystal packing, represents a thermodynamic minimum, where attractive forces are optimized and repulsive forces are minimized.

Key to this process are the molecule's functional groups, which act as directors of the assembly. The benzohydrazide (B10538) moiety (-CONHNH-) is a particularly potent director due to its capacity to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the C=O oxygen atoms). This dual nature strongly predisposes the molecule to form predictable and robust intermolecular connections.

Formation of Supramolecular Architectures Driven by Non-Covalent Interactions

The specific architecture adopted by this compound in the solid state is a direct consequence of a hierarchy of non-covalent interactions, ranging from strong hydrogen bonds to weaker van der Waals forces.

Hydrogen Bond-Mediated Supramolecular Tapes and Chains

The most dominant interaction in the self-assembly of this compound is anticipated to be the N-H···O hydrogen bond. The hydrazide group provides two N-H donor sites and the two carbonyl oxygen atoms act as acceptors. This functionality is known to promote the formation of robust, one-dimensional chains and tapes.

In a closely related analog, N′-[(2E)-3-phenylprop-2-enoyl]benzohydrazide, which differs only by the addition of a phenyl group on the propenoyl moiety, crystallographic studies have confirmed this behavior explicitly. In its crystal structure, the amide groups associate via N–H⋯O hydrogen bonding, creating infinite supramolecular tapes. A significant twist around the central N-N bond results in the two amide groups being nearly orthogonal to each other, a feature that facilitates the formation of these extended hydrogen-bonded networks.

Table 1: Predicted Hydrogen Bond Geometry for this compound based on Analog Data

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation
N-H···O~0.86~2.0-2.2~2.8-3.0~160-175Translation/Symmetry
Note: This data is illustrative and based on typical values observed in related benzohydrazide crystal structures. Precise values for the title compound require experimental determination.

These hydrogen-bonded tapes or chains represent the primary and most stable supramolecular motif. The specific connectivity would likely involve the N-H of one molecule donating to the carbonyl oxygen of a neighboring molecule, propagating into a head-to-tail fashion to form a robust one-dimensional array.

Exploration of Other Weak Interactions (e.g., C-H···O Contacts, π-π Stacking)

Beyond the dominant hydrogen bonds, weaker interactions play a crucial role in organizing the primary supramolecular tapes into a three-dimensional crystal lattice.

π-π Stacking: The presence of the phenyl ring introduces the possibility of π-π stacking interactions. These occur when the electron-rich faces of two aromatic rings align, typically in a parallel-displaced or T-shaped arrangement, to minimize electrostatic repulsion. Such interactions would serve to link the supramolecular chains or tapes, adding another dimension to the solid-state assembly. The centroid-to-centroid distance for such interactions in similar structures is typically in the range of 3.5 to 4.0 Å.

The interplay between these varied weak forces and the primary hydrogen-bonding network dictates the final, intricate three-dimensional structure of the crystal.

Role as Components in Supramolecular Host Materials

Molecules like this compound are valuable as "tectons," or programmed building blocks, for the rational design of more complex supramolecular structures, including host materials. The predictable and directional nature of their hydrogen bonding allows them to be used in crystal engineering to construct porous frameworks. researchgate.net

While there are no specific published examples of this compound itself being used as a host material, its structural features suggest significant potential. The rigid phenyl group and the defined hydrogen-bonding vectors of the hydrazide core could be exploited to create cavities within a crystalline lattice. These cavities could potentially encapsulate smaller "guest" molecules, leading to the formation of crystalline inclusion complexes.

The design of such a host-guest system would depend on controlling the self-assembly process, possibly by introducing other complementary molecules (co-formers) that interact with the this compound tecton in a predictable manner to leave voids of a specific size and shape. The reactive prop-2-enoyl group also offers a site for post-synthetic modification, where the properties of a pre-formed supramolecular assembly could be altered through chemical reactions. The general ability of benzohydrazide derivatives to form complexes and participate in host-guest chemistry is an active area of research. rsc.org

Applications in Materials Science and Advanced Technologies

Polymeric Materials and Monomer Design

The presence of a polymerizable prop-2-enoyl (acryloyl) group in N'-(prop-2-enoyl)benzohydrazide makes it a candidate for the development of new polymeric materials. This section reviews the research into its use as a monomer for specialized polymers.

Development as Polymer Semiconductor Monomers

A detailed search of scientific databases and literature reveals a notable absence of research focused on the development of this compound specifically as a monomer for polymer semiconductors. While the broader class of organic semiconductors is a field of intense research, with various molecular motifs being explored for their electronic properties, this particular compound does not appear to have been investigated for this purpose. The synthesis and characterization of polymers for semiconductor applications require specific electronic properties, such as appropriate HOMO/LUMO energy levels and charge carrier mobility. Currently, there is no published data to suggest that polymers derived from this compound would possess these characteristics.

Investigation of Polymerization Mechanisms and Resultant Material Properties

Consistent with the lack of its development as a semiconductor monomer, there is no available information on the investigation of polymerization mechanisms for this compound. The acryloyl group is susceptible to free-radical polymerization, but specific studies detailing the kinetics, catalysts, and resulting polymer properties such as molecular weight, thermal stability, and mechanical characteristics for poly(this compound) are not found in the current body of scientific literature.

Corrosion Inhibition Mechanisms and Performance in Material Protection

The benzohydrazide (B10538) moiety, with its nitrogen and oxygen heteroatoms and aromatic ring, suggests potential for this compound to act as a corrosion inhibitor by adsorbing onto metal surfaces. This section examines the available research on its performance in this application.

Adsorption Characteristics and Surface Coverage on Metal Substrates

Despite the structural features that suggest potential for corrosion inhibition, a comprehensive literature search did not yield any specific studies on the adsorption characteristics and surface coverage of this compound on any metal substrates. Research on corrosion inhibitors typically involves techniques like electrochemical impedance spectroscopy and surface analysis to determine the mode of adsorption and the effectiveness of the protective layer. Such data is currently unavailable for this specific compound.

Theoretical and Experimental Evaluation of Inhibitory Efficacy

Following the absence of experimental data, there is also a lack of theoretical evaluations of the inhibitory efficacy of this compound. Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict the interaction between an inhibitor molecule and a metal surface. However, no such theoretical studies appear to have been published for this compound. Consequently, there are no reported values for its inhibition efficiency or detailed mechanistic insights into its potential protective action.

Precursor Chemistry for Functional Material Synthesis (e.g., Dyes, Pigments)

The reactive nature of the this compound molecule could theoretically allow it to serve as a building block or precursor for the synthesis of other functional materials like dyes and pigments.

A thorough review of chemical synthesis literature, however, indicates that the use of this compound as a precursor for the synthesis of dyes or pigments has not been reported. The development of new colorants is an active area of research, but this particular compound has not been identified as a key intermediate in the synthesis of any known classes of dyes or pigments.

Concluding Remarks and Future Research Directions

Identification of Knowledge Gaps and Future Research Challenges

The current understanding of N'-(prop-2-enoyl)benzohydrazide is largely theoretical, based on the known properties of its constituent functional groups. A significant knowledge gap exists regarding its specific experimental data. Key areas that warrant investigation include:

Detailed Synthesis and Characterization: A thorough study of its synthesis, including optimization of reaction conditions, purification methods, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), is essential to establish a foundational understanding of the molecule.

Physicochemical Properties: Experimental determination of fundamental properties such as melting point, solubility in various solvents, and pKa values is currently lacking. This data is crucial for any potential application.

Chemical Reactivity: A systematic investigation into the reactivity of both the acryloyl and benzohydrazide (B10538) moieties is needed. This would include exploring its participation in Michael additions, polymerization reactions via the acryloyl group, and condensation reactions involving the hydrazide functionality.

Coordination Chemistry: The ability of the benzohydrazide group to chelate metal ions is well-established for related compounds. However, the coordination chemistry of this compound itself remains unexplored.

Biological Activity: While many benzohydrazide derivatives exhibit a range of biological activities, the specific pharmacological profile of this compound has not been evaluated. researchgate.netnih.gov

Material Science Applications: The presence of a polymerizable acryloyl group suggests potential applications in materials science, but no studies have been conducted to create and characterize polymers or other materials derived from this compound.

The primary challenge for future research is the current lack of focus on this specific molecule. Overcoming this will require dedicated synthetic and analytical efforts to generate the fundamental data that is currently absent from the scientific record.

Prospective Avenues for Rational Design and Development of Novel Materials and Chemical Systems Utilizing this compound

The bifunctional nature of this compound opens up numerous prospective avenues for the rational design of novel materials and chemical systems.

In the realm of polymer chemistry, the acryloyl group serves as a polymerizable handle. This allows for the incorporation of the benzohydrazide functionality into polymer chains. The resulting polymers could possess unique properties, such as:

Functional Polymers: The benzohydrazide moieties within the polymer could be used for post-polymerization modification, allowing for the attachment of other molecules through condensation reactions.

Metal-Chelating Polymers: The polymer could be designed to selectively bind with metal ions, with potential applications in water treatment, catalysis, or the development of sensors.

Bio-inspired Materials: The hydrazide group can participate in dynamic covalent chemistry, which could be exploited to create self-healing hydrogels or other responsive materials.

As a building block in organic synthesis, this compound can be utilized in a variety of reactions. The Michael addition to the acryloyl group can be used to introduce a range of substituents, while the hydrazide can undergo condensation with aldehydes and ketones to form hydrazones. This dual reactivity makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds.

In the development of analytical tools, the benzohydrazide moiety's ability to react with specific analytes, coupled with the potential to immobilize the molecule onto a surface via the acryloyl group, suggests its utility in the design of chemical sensors.

Q & A

Basic: What are the optimal green synthesis methods for N'-(prop-2-enoyl)benzohydrazide derivatives?

Answer:
this compound derivatives can be synthesized via condensation reactions under green conditions. A validated method involves reacting substituted benzohydrazides with α,β-unsaturated carbonyl compounds (e.g., acryloyl chlorides) in polyethylene glycol (PEG 400) at room temperature. PEG 400 acts as a recyclable, non-toxic solvent, eliminating the need for acid/base catalysts. Yields typically range from 75–87%, with purity confirmed by TLC and recrystallization . For example, derivatives with electron-withdrawing groups (e.g., nitro) require longer reaction times but retain high yields due to PEG’s stabilizing effect .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

Answer:
Structural elucidation involves:

  • 1H/13C NMR : Confirms hydrazone bond formation (δ 8.5–10.0 ppm for –NH–N=CH–) and substituent integration .
  • IR Spectroscopy : Stretching frequencies at 1700–1650 cm⁻¹ (C=O) and 1650–1590 cm⁻¹ (C=N) validate acylhydrazone formation .
  • X-Ray Crystallography : Resolves E/Z isomerism and intermolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement, particularly for high-resolution data .

Advanced: How do electronic effects of substituents influence the reactivity of this compound derivatives?

Answer:
Substituents on the benzohydrazide ring modulate reactivity:

  • Electron-donating groups (e.g., –OCH₃) : Accelerate condensation reactions by increasing nucleophilicity at the hydrazide nitrogen.
  • Electron-withdrawing groups (e.g., –NO₂) : Slow reaction kinetics but enhance stability of the acylhydrazone product.
    Controlled studies in PEG 400 show that meta-substituted derivatives exhibit higher regioselectivity compared to para-substituted analogs due to steric and electronic factors .

Advanced: How can contradictions in solvent choice for synthesizing acylhydrazones be resolved?

Answer:
Discrepancies arise from solvent polarity and reactant solubility. For example:

  • Water : Fails due to poor solubility of reactants .
  • Ethanol : Moderate yields (37–55%) but requires extended heating .
  • PEG 400 : Achieves >75% yields at room temperature with recyclability. Computational studies (e.g., COSMO-RS) can predict solvent compatibility by analyzing Hansen solubility parameters .

Advanced: What computational methods are employed to study the bioactivity of this compound derivatives?

Answer:

  • DFT Calculations : Optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Molecular Docking : Identifies binding interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina. Hydrazone moieties often form hydrogen bonds with active-site residues .
  • QSAR Models : Relate substituent descriptors (e.g., logP, molar refractivity) to cytotoxicity (e.g., IC₅₀ values in A549 cells) .

Advanced: How should researchers interpret discrepancies in cytotoxicity data across derivatives?

Answer:
Variations in cytotoxicity (e.g., IC₅₀ from 10–100 µM) arise from:

  • Substituent Position : Ortho-substituted derivatives show enhanced activity due to improved membrane permeability.
  • Rotameric Forms : Mixtures of E/Z isomers (detected via NMR) can alter bioactivity. Standardize isomer ratios via chromatographic separation .
  • Hydrolytic Stability : Acylhydrazones may degrade in physiological conditions; assess stability via HPLC under simulated gastric fluid .

Advanced: What mechanisms underlie the biological activity of this compound derivatives?

Answer:

  • Enzyme Inhibition : Derivatives act as urease inhibitors via coordination to the nickel-active site (e.g., Cu²⁺ complexes) .
  • DNA Intercalation : Planar quinoline-hydrazone hybrids disrupt DNA replication, confirmed by comet assays .
  • Apoptosis Induction : Upregulation of caspase-3/7 in A549 cells correlates with hydrazone-induced ROS generation .

Advanced: How are crystallographic challenges addressed for hydrazone-containing compounds?

Answer:

  • Twinned Data : SHELXL refines twinned crystals using HKLF5 format, resolving overlapping reflections .
  • Disorder Modeling : For flexible hydrazone moieties, PART instructions in SHELX partition occupancies of disordered atoms .
  • Hydrogen Bond Networks : Mercury software visualizes supramolecular interactions critical for crystal packing .

Advanced: What strategies enhance the bioactivity of benzohydrazide derivatives through metal complexation?

Answer:

  • Copper(II) Complexes : Exhibit superior anticancer activity by generating ROS via Fenton-like reactions. Synthesized by reacting hydrazones with CuCl₂ in methanol .
  • Cadmium(II) Complexes : Tested for antimicrobial activity; structural diversity is achieved using pyridine-based ligands .

Advanced: How do researchers ensure regioselectivity in derivatizing this compound?

Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., –OH groups via silylation) to direct substitution to desired positions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in nitro-substituted derivatives by reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(prop-2-enoyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(prop-2-enoyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.